

An In-Depth Technical Guide to 1,1-Dimethylguanidine: Properties, Structure, and Applications

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Compound of Interest

Compound Name: 1,1-Dimethylguanidine

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Introduction: The Significance of the Guanidinyll Moiety in Modern Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in contemporary chemical and pharmaceutical sciences. Its remarkable basicity, stemming from the resonance stabilization of its protonated form, the guanidinium cation, underpins its diverse applications. This unique electronic structure allows for potent interactions with biological macromolecules through hydrogen bonding and electrostatic interactions, making it a "privileged scaffold" in drug design. Among the myriad of guanidine derivatives, **1,1-dimethylguanidine** stands out as a versatile building block and a subject of significant research interest. This guide provides an in-depth technical overview of **1,1-dimethylguanidine**, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical properties, intricate structure, synthesis, reactivity, and pivotal role in the development of novel therapeutics and other industrial applications.

I. Core Chemical and Physical Properties of 1,1-Dimethylguanidine

1,1-Dimethylguanidine is a strongly basic organic compound that is typically encountered as a white to light yellow solid. Its physical and chemical properties are summarized in the table

below, providing a foundational understanding of its behavior in various chemical environments.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₉ N ₃	
Molecular Weight	87.12 g/mol	
Appearance	White to light yellow solid	
Melting Point	105 °C	
Boiling Point	104.7 ± 23.0 °C (Predicted)	
Density	1.05 ± 0.1 g/cm ³ (Predicted)	
pKa (of conjugate acid)	14.54 ± 0.70 (Predicted)	
Solubility	Highly soluble in water and polar organic solvents like alcohols.	

The high pKa value underscores the exceptional basicity of **1,1-dimethylguanidine**, a direct consequence of the resonance delocalization of the positive charge in its conjugate acid. This strong basicity is a defining feature that dictates its reactivity and utility in organic synthesis.

II. Elucidating the Structure of 1,1-Dimethylguanidine

The structure of **1,1-dimethylguanidine** features a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. One of these single-bonded nitrogen atoms is asymmetrically substituted with two methyl groups.

Caption: 2D structure of **1,1-Dimethylguanidine**.

The planarity of the guanidine core is a subject of interest, with resonance contributing to a significant degree of delocalization of the pi electrons across the C-N bonds. This delocalization

is further enhanced upon protonation, leading to a highly symmetrical and stable guanidinium cation.

Spectroscopic Characterization

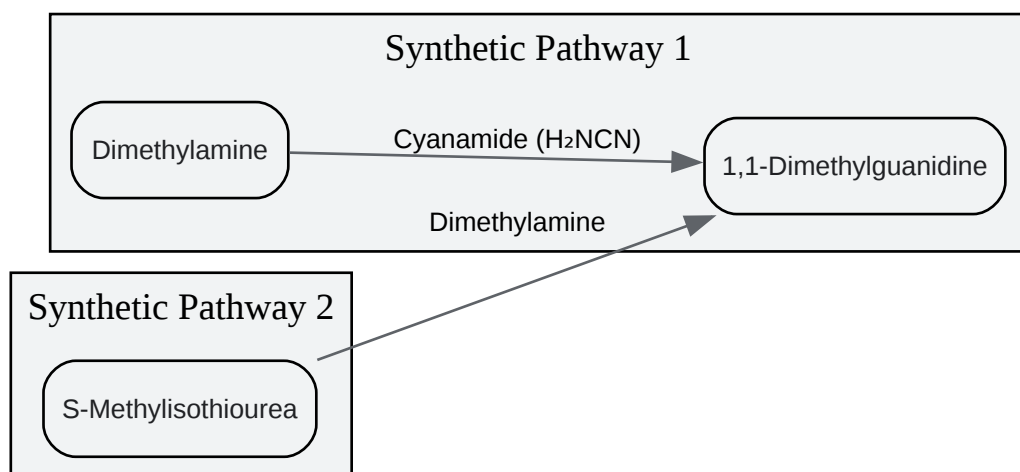
A thorough understanding of the spectroscopic signature of **1,1-dimethylguanidine** is paramount for its identification and characterization in reaction mixtures and final products.

- **¹H NMR Spectroscopy:** The proton NMR spectrum of **1,1-dimethylguanidine** is expected to be relatively simple. The six protons of the two equivalent methyl groups would appear as a sharp singlet. The chemical shift of this singlet would be influenced by the solvent and the protonation state of the molecule. The protons on the unsubstituted nitrogen atoms would likely appear as a broad signal due to quadrupole broadening and exchange with the solvent. In D₂O, this signal would disappear due to deuterium exchange.
- **¹³C NMR Spectroscopy:** The carbon-13 NMR spectrum would exhibit two distinct signals. The carbon atom of the two equivalent methyl groups would appear in the aliphatic region of the spectrum. The central carbon of the guanidine core would appear significantly downfield due to its attachment to three electronegative nitrogen atoms. The precise chemical shifts would be dependent on the solvent and pH.
- **FTIR Spectroscopy:** The infrared spectrum of **1,1-dimethylguanidine** would display characteristic absorption bands for the N-H and C=N stretching vibrations. N-H stretching vibrations typically appear as a series of bands in the high-frequency region of the spectrum, while the C=N stretching vibration is a key indicator of the guanidine group and is expected in the range of 1600-1700 cm⁻¹.
- **Mass Spectrometry:** The electron ionization mass spectrum of **1,1-dimethylguanidine** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and other characteristic cleavages of the guanidine core. Alpha-cleavage, a common fragmentation pathway for amines, would be expected, leading to the loss of a methyl radical.

III. Synthesis and Reactivity

The synthesis of **1,1-dimethylguanidine** can be achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of

starting materials and the desired scale of the reaction.



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